molecular formula C8H12O2 B13740708 3,4,4-Trimethylcyclopentane-1,2-dione CAS No. 33079-56-0

3,4,4-Trimethylcyclopentane-1,2-dione

Cat. No.: B13740708
CAS No.: 33079-56-0
M. Wt: 140.18 g/mol
InChI Key: YHJBEOWTWJHMFC-UHFFFAOYSA-N
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Description

3,4,4-Trimethylcyclopentane-1,2-dione is an organic compound with the molecular formula C8H12O2. It is a colorless to pale yellow crystalline solid with a distinctive aroma. This compound is known for its high stability and solvent power, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,4-Trimethylcyclopentane-1,2-dione can be synthesized through several methods. One common approach involves the condensation of diacetylacetone with pyrrole under acidic conditions. The reaction typically involves heating and dehydration to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3,4,4-Trimethylcyclopentane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4,4-Trimethylcyclopentane-1,2-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,4-Trimethylcyclopentane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison: 3,4,4-Trimethylcyclopentane-1,2-dione is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and a unique aromatic profile, making it particularly valuable in applications requiring these characteristics .

Properties

CAS No.

33079-56-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3,4,4-trimethylcyclopentane-1,2-dione

InChI

InChI=1S/C8H12O2/c1-5-7(10)6(9)4-8(5,2)3/h5H,4H2,1-3H3

InChI Key

YHJBEOWTWJHMFC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(=O)CC1(C)C

Origin of Product

United States

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